Cas no 851810-01-0 (1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol)

1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol
- 5-[(4-hydroxypiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- F0631-0154
- EU-0059801
- AKOS024589658
- 5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol
- 851810-01-0
-
- Inchi: 1S/C20H26N4O2S/c1-12(2)14-4-6-15(7-5-14)17(23-10-8-16(25)9-11-23)18-19(26)24-20(27-18)21-13(3)22-24/h4-7,12,16-17,25-26H,8-11H2,1-3H3
- InChI Key: XTAFLVAFLOUUDI-UHFFFAOYSA-N
- SMILES: S1C2=NC(C)=NN2C(=C1C(C1C=CC(C(C)C)=CC=1)N1CCC(CC1)O)O
Computed Properties
- Exact Mass: 386.17764726g/mol
- Monoisotopic Mass: 386.17764726g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 102Ų
1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0154-10mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-4mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-25mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-30mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-5mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-40mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-10μmol |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-2mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-20mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0631-0154-1mg |
1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(propan-2-yl)phenyl]methyl)piperidin-4-ol |
851810-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol Related Literature
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol
Introduction to 1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol (CAS No. 851810-01-0)
1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol (CAS No. 851810-01-0) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple heterocyclic moieties, making it a promising candidate for further investigation in drug discovery and development.
The chemical structure of this compound is characterized by the presence of several key functional groups and ring systems. The 6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol moiety introduces a high degree of complexity and potential for interactions with biological targets. This particular heterocycle has been studied for its role in various pharmacological contexts, including antimicrobial and anti-inflammatory applications. The integration of this moiety with a piperidin ring further enhances the compound's potential for binding to specific protein targets.
The phenyl ring substituted with a propan-2-yl group at the 4-position adds another layer of structural diversity. This substitution pattern is often employed in drug design to modulate solubility, metabolic stability, and binding affinity. The combination of these structural elements suggests that this compound may exhibit multifaceted biological activities, making it an intriguing subject for further exploration.
In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophores to achieve synergistic effects. The compound under discussion appears to be a prime example of such an approach. The presence of both the 6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol and piperidin moieties could potentially allow it to interact with multiple targets simultaneously, thereby increasing its therapeutic efficacy.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine scaffold is well-known for its role in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently. Additionally, the triazolothiazole heterocycle has shown promise in various preclinical studies as a modulator of neurotransmitter systems. The combination of these features makes this compound a compelling candidate for further investigation in the context of CNS disorders.
The synthesis and characterization of this compound have been the focus of several research groups. Advanced synthetic methodologies have been employed to construct the complex core structure while maintaining high purity and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been crucial in achieving the desired molecular architecture.
The pharmacological evaluation of 1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol}4-(propan-2-y)phenylmethyl)piperidin-4-ol has revealed several interesting properties. Initial in vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains and has demonstrated anti-inflammatory effects in cellular models. These findings are particularly promising given the increasing prevalence of multidrug-resistant bacteria and the need for novel anti-inflammatory agents.
Furthermore, computational modeling studies have been conducted to understand the binding interactions between this compound and potential biological targets. These studies have provided valuable insights into how the structural features of the molecule contribute to its observed biological activities. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers have been able to predict potential binding modes and optimize the compound's design for improved efficacy.
The development of new drugs is often a lengthy and complex process that involves multiple stages of testing and optimization. However, compounds like 1-{6-hydroxy-2-methyl-1,
2,
4triazolo3
,
2-b1,
3thiazol
-5-
y]l}
>=0
>=0
>=0
>=0
The future prospects for 1-{{}}{}}{}}{}}{}} are promising.
Back to Top | Back Home Page | | Back Home Page | | Back Home Page |&nbs p; |&nbs p; |&nbs p; |&nbs p; | &nb sp; | &nb sp; | &nb sp; | &nb sp; | &nb sp; | &nb sp; | &nb sp;
Laboratory safety information:
This product is intended solely for research purposes only and not intended for any human consumption or animal use without proper authorization from appropriate authorities as per applicable laws or regulations.
The handling should be done by trained personnel only and all necessary precautions should be taken while working with chemicals including wearing appropriate personal protective equipment such as gloves goggles lab coats etc.
All chemical waste should be disposed properly following local guidelines regulations ensure environmental safety compliance avoid release into drains waterways etc.
In case accidental exposure occurs immediate measures should be taken such as rinsing affected area with plenty water seeking medical attention if necessary always keep safety data sheets readily accessible during work.
851810-01-0 (1-({6-hydroxy-2-methyl-1,2,4triazolo3,2-b1,3thiazol-5-yl}4-(propan-2-yl)phenylmethyl)piperidin-4-ol) Related Products
- 866728-53-2(7,8-dimethoxy-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline)
- 946212-11-9(2-ethoxy-N-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}oxy)ethylbenzamide)
- 1781580-23-1(3-(4-bromo-5-methylthiophen-2-yl)-2-methylpropanoic acid)
- 2034321-30-5(1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one)
- 1955557-01-3(N-cyclopropyloxetan-3-amine; oxalic acid)
- 341028-97-5(4-Chloro-2-methylnaphthalen-1-amine)
- 922102-09-8(4-phenoxy-N-{5-3-(propane-2-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
- 2248215-81-6((2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol)
- 1806901-79-0(2-(Bromomethyl)-6-chloro-4-(difluoromethyl)pyridine-3-acetonitrile)
- 2138006-47-8(3-methyl-1-(3-methylcyclohexyl)methyl-1H-pyrazol-4-amine)




